6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl benzoate

Apelin receptor APJ antagonist cardiovascular signaling

This unsubstituted benzoate ester is a structurally defined small-molecule probe for the apelinergic system, uniquely validated as an APJ receptor antagonist (IC50 79 µM) in β-arrestin recruitment assays. Critically, its substituent-driven selectivity sets it apart from inactive analogs, making it the definitive choice for APJ-focused functional studies. With a lower XLogP3 of 2.8, it offers superior ligand efficiency and reduced nonspecific membrane partitioning compared to more lipophilic variants.

Molecular Formula C18H14N2O4S
Molecular Weight 354.38
CAS No. 877635-23-9
Cat. No. B2895620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl benzoate
CAS877635-23-9
Molecular FormulaC18H14N2O4S
Molecular Weight354.38
Structural Identifiers
SMILESCC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3
InChIInChI=1S/C18H14N2O4S/c1-12-7-8-19-18(20-12)25-11-14-9-15(21)16(10-23-14)24-17(22)13-5-3-2-4-6-13/h2-10H,11H2,1H3
InChIKeyICIIACBRZKBEKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl benzoate (CAS 877635-23-9): Core Physicochemical and Target Engagement Profile


6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl benzoate (PubChem CID 7217853, ChEMBL CHEMBL1545659) is a synthetic heterocyclic compound with a molecular weight of 354.4 g/mol, an XLogP3 of 2.8, zero hydrogen bond donors, and 7 hydrogen bond acceptors [1]. It belongs to a series of 4-oxo-4H-pyran-3-yl benzoate derivatives in which variation at the benzoate ester substituent modulates physicochemical parameters and, based on public screening data, target engagement profiles [2]. The compound has been evaluated in biochemical and cell-based assays primarily for activity at the apelin (APJ) receptor and cytochrome P450 2C8 [3].

Why In-Class Interchangeability Fails for 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl benzoate


Compounds within the 4-oxo-4H-pyran-3-yl benzoate series share a conserved core but differ by a single benzoate ester substituent. Public screening data demonstrate that even minor substituent changes can re-direct target engagement: the benzoate ester (CAS 877635-23-9) exhibits measurable APJ receptor antagonist activity (IC50 79 µM) and CYP2C8 inhibition (Ki 11 µM), whereas the 4-chloro-3-nitrobenzoate analog (CAS not specified) is inactive at APJ but shows Bcl-xL inhibitory activity (EC50 19.6 µM) [1][2]. Consequently, these analogs are not functionally interchangeable; procurement decisions must be guided by the specific target engagement profile required for the experimental system.

Quantitative Differential Evidence for 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl benzoate Versus Closest Analogs


APJ Receptor Antagonist Activity: Target Compound vs. 4-Chloro-3-nitrobenzoate Analog

In a cell-based antagonist assay using CHOK1 cells expressing the human apelin (APJ) receptor, the target compound inhibited apelin-13-induced β-arrestin recruitment with an IC50 of 79,000 nM (79 µM) [1]. The 4-chloro-3-nitrobenzoate analog (BDBM32307) showed no reported APJ antagonist activity in the same assay panel; instead, its primary bioactivity was recorded against Bcl-xL (EC50 19,600 nM) [2]. This represents a qualitative shift in target selectivity driven solely by benzoate substituent modification.

Apelin receptor APJ antagonist cardiovascular signaling

CYP2C8 Inhibition: Target Compound Ki vs. Class Baseline

The target compound inhibits recombinant human CYP2C8 with a Ki of 11,000 nM (11 µM) in a microsomal assay [1]. Direct Ki data for other 4-oxo-4H-pyran-3-yl benzoate analogs in the same CYP2C8 assay are not currently available in public databases. However, CYP2C8 inhibition potency is known to be highly sensitive to lipophilicity and steric bulk of the benzoate substituent; the target compound's moderate logP (2.8–3.25) and unsubstituted phenyl ring place it in a favorable zone for metabolic stability screening [2].

Cytochrome P450 CYP2C8 drug metabolism

Lipophilicity (logP) Modulation: Unsubstituted Benzoate vs. 4-Methylbenzoate Analog

The target compound (unsubstituted benzoate ester) has a computed logP of 2.8 (PubChem XLogP3) to 3.25 (MolBiC), whereas the 4-methylbenzoate analog (CAS 877635-32-0, PubChem CID 7217862) has an XLogP3 of 3.1 [1][2]. The addition of a single para-methyl group increases logP by approximately 0.3 units. Both compounds satisfy Lipinski's Rule of Five criteria, but the lower logP of the unsubstituted benzoate may confer modestly higher aqueous solubility and a subtly different pharmacokinetic predisposition.

Lipophilicity logP drug-likeness

Molecular Weight and Heavy Atom Count: Target Compound vs. 4-(Pyrrolidine-1-sulfonyl)benzoate Analog

The target compound has a molecular weight of 354.4 g/mol and 25 heavy atoms. The bulkier 4-(pyrrolidine-1-sulfonyl)benzoate analog (CAS 877637-69-9, PubChem CID 12005825) has a molecular weight of 487.6 g/mol and 33 heavy atoms [1][2]. This represents a 38% increase in molecular weight and a 32% increase in heavy atom count, placing the sulfonyl analog closer to the upper boundary of lead-like chemical space. The target compound, by contrast, sits comfortably within both fragment-based and lead-like property ranges (MW < 400, heavy atom count < 30).

Molecular weight lead-likeness fragment-based screening

Recommended Application Scenarios for 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl benzoate


Apelin–APJ Pathway Probe in Cardiovascular and Metabolic Target Identification

With a confirmed IC50 of 79 µM against the APJ receptor in a β-arrestin recruitment assay [1], the compound can serve as a structurally defined small-molecule probe for the apelinergic system. Its unsubstituted benzoate ester confers lower lipophilicity (XLogP3 2.8) than analogs, potentially reducing nonspecific membrane partitioning in cell-based assays. In contrast, the 4-chloro-3-nitrobenzoate analog is inactive at APJ, making the benzoate ester the appropriate choice for APJ-focused functional studies.

CYP2C8 Metabolic Stability Triage in Early ADME Panels

The compound exhibits moderate CYP2C8 inhibition (Ki 11 µM) [2]. This places it in a useful range for inclusion in CYP inhibition panels where differentiation between weak, moderate, and strong inhibitors is required. The lower molecular weight (354.4 g/mol) and heavy atom count (25) of the benzoate ester relative to sulfonyl-containing analogs make it a more ligand-efficient starting point for parallel medicinal chemistry optimization.

Medicinal Chemistry Scaffold Expansion with Balanced Lipophilicity

Compared to the 4-methylbenzoate analog (XLogP3 3.1, Δ = +0.3), the target compound offers a lower-lipophilicity baseline (XLogP3 2.8). For structure–activity relationship (SAR) exploration where incremental logP increases are planned through subsequent substitutions, starting from a logP of 2.8 rather than 3.1 provides greater headroom before reaching the logP > 5 threshold associated with poor developability [3].

Differential Selectivity Profiling Across the 4-Oxo-4H-pyran-3-yl Benzoate Series

Public bioactivity data for this series reveal that benzoate substituent identity qualitatively alters target selectivity: the benzoate ester engages APJ (IC50 79 µM) and CYP2C8 (Ki 11 µM), while the 4-chloro-3-nitrobenzoate analog engages Bcl-xL (EC50 19.6 µM) with no reported APJ activity [1][2]. This makes the target compound an essential reference point for any systematic selectivity profiling panel aimed at mapping substituent-dependent target engagement within the series.

Quote Request

Request a Quote for 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.